Computed Lipophilicity (clogP) Differentiates the 3-Methylbutyl Analog from Shorter N1-Alkyl Congeners
The computed logP (clogP) of [2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is 0.66 [1]. A structurally related compound matched to the same scaffold series (EOS40250, molecular formula C₇H₁₂N₂O₃S, tentatively assigned to the N1-ethyl analog) shows a clogP of 0.54 [2]. The +0.12 log-unit increase reflects the additional methylene and branching units in the 3-methylbutyl chain, consistent with class-level SAR expectations for N1-alkyl chain elongation.
| Evidence Dimension | Computed partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.66 (C₁₀H₁₈N₂O₃S, 3-methylbutyl chain) [1] |
| Comparator Or Baseline | clogP = 0.54 (C₇H₁₂N₂O₃S, ethyl chain; ECBD compound EOS40250) [2] |
| Quantified Difference | ΔclogP = +0.12 (target compound more lipophilic) |
| Conditions | Computed partition coefficient (ECBD property calculation pipeline) [1] [2] |
Why This Matters
Even a 0.12 log-unit increase in lipophilicity can measurably alter membrane permeability, plasma protein binding, and metabolic clearance—key parameters in lead selection that cannot be replicated by purchasing the shorter-chain ethyl analog [3].
- [1] ECBD. Compound EOS52564: [2-methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. C10H18N2O3S, clogP 0.66. View Source
- [2] ECBD. Compound EOS40250. C7H12N2O3S, clogP 0.54, MW 204.25. View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
